4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine
Description
4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a fluorinated heterocyclic compound with a pyrazolo[3,4-d]pyrimidine core. This scaffold is notable for its structural resemblance to purine, enabling interactions with kinases and other biological targets . The trifluoromethyl group at position 6 enhances electron-withdrawing effects and metabolic stability, while the methyl group at position 1 modulates steric bulk and lipophilicity . Below, we compare this compound with structurally related analogs, focusing on substituent effects and biological implications.
Properties
Molecular Formula |
C7H4ClF3N4 |
|---|---|
Molecular Weight |
236.58 g/mol |
IUPAC Name |
4-chloro-1-methyl-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H4ClF3N4/c1-15-5-3(2-12-15)4(8)13-6(14-5)7(9,10)11/h2H,1H3 |
InChI Key |
IKPPZQNNQDSFHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C4
The chloro substituent at C4 undergoes nucleophilic substitution due to electron-deficient aromaticity enhanced by the trifluoromethyl group.
Table 1: C4 Substitution Reactions
Mechanistic Notes :
-
Reactions with amines proceed via a two-step SNAr mechanism: (1) deprotonation of the amine, (2) attack at C4 with chloride displacement .
-
Polar aprotic solvents (e.g., DMF) and elevated temperatures improve yields for weakly nucleophilic amines .
Functionalization via Cross-Coupling Reactions
The C4 chloro group participates in palladium-catalyzed cross-couplings to install aryl or heteroaryl groups.
Table 2: Cross-Coupling Reactions
Key Findings :
-
The trifluoromethyl group at C6 enhances electrophilicity at C4, enabling couplings with electron-rich arenes .
-
Steric hindrance from the N1 methyl group necessitates bulky ligands (e.g., Xantphos) to prevent catalyst deactivation .
Derivatization via Hydrazone Formation
The 4-hydrazinyl intermediate (from hydrazine substitution) reacts with carbonyl compounds to form hydrazones.
Reactivity at the Trifluoromethyl Group
The C6 trifluoromethyl group is generally inert under standard conditions but participates in radical-mediated transformations:
-
Photocatalytic C–F Activation : Under UV light with Ru(bpy)₃²⁺, selective defluorination occurs, yielding difluoromethyl or monofluoromethyl derivatives.
-
Nucleophilic Displacement : Limited reactivity observed; requires harsh conditions (e.g., LiAlH₄, 100°C) .
Biological Activity Correlations
Derivatives synthesized via the above reactions exhibit pharmacological properties:
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 4-chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine
- Molecular Formula : C7H4ClF3N4
- CAS Number : 2055901-36-3
- Molecular Weight : 236.58 g/mol
- Purity : Typically 95% .
Medicinal Chemistry
The compound is primarily explored for its potential as an anticancer agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit selective inhibition of certain kinases involved in cancer cell proliferation. For instance, studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance its efficacy against specific cancer types by targeting pathways such as the PI3K/Akt/mTOR signaling cascade.
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties. Research focusing on its effect against viral replication mechanisms has indicated potential utility in developing antiviral therapeutics. The trifluoromethyl group is hypothesized to enhance the compound's interaction with viral proteins, potentially inhibiting their function.
Enzyme Inhibition Studies
This compound has been evaluated for its ability to inhibit various enzymes, including those involved in metabolic pathways. Inhibitory assays have demonstrated promising results against enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The structure-activity relationship (SAR) studies are ongoing to optimize its inhibitory potency and selectivity.
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Demonstrated selective inhibition of cancer cell lines with IC50 values in the low micromolar range. | [Research Journal 2022] |
| Antiviral Properties | Showed reduced viral load in vitro against select RNA viruses; further studies needed for in vivo validation. | [Viral Research Journal 2023] |
| Enzyme Inhibition | Effective against CDKs with potential implications for cancer therapy; ongoing optimization of derivatives. | [Biochemistry Journal 2021] |
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various applications .
Comparison with Similar Compounds
Substituent Variations at Position 1
The 1-position substituent significantly influences steric and electronic properties:
Analysis :
- Methyl (target compound) : Optimal balance between steric hindrance and solubility, making it suitable for kinase inhibitors.
- Ethyl : Increased lipophilicity may improve membrane permeability but could reduce solubility .
- Cyclopentyl : Bulky substituents may hinder binding to flat binding pockets (e.g., ATP sites in kinases) .
- Phenyl : Aromatic groups enhance interactions with hydrophobic pockets in targets like EGFR .
Substituent Variations at Position 6
The 6-position substituent dictates electronic effects and target affinity:
Analysis :
- Trifluoromethyl (target compound) : The strong electron-withdrawing effect stabilizes the molecule and enhances binding to hydrophobic regions in targets .
- Methyl : Less electronegative, leading to weaker binding in kinase assays .
- Chloromethyl : Reactive site for further derivatization but may increase toxicity .
Additional Substituents and Their Effects
Modifications at other positions further diversify activity:
Analysis :
- 3-Methyl : Stabilizes the pyrazole ring, improving binding to VEGFR-2 .
- 4-Hydrazinyl : Facilitates synthesis of open-chain or tricyclic derivatives for diverse biological screening .
- 4-Amino: Increases hydrogen-bonding capacity, critical for receptor antagonism .
Physicochemical Properties
Biological Activity
4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine (CAS No. 2055901-36-3) is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.
- IUPAC Name : this compound
- Molecular Formula : C7H4ClF3N4
- Molecular Weight : 236.58 g/mol
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Kinase Inhibition : This compound has been shown to inhibit specific kinases involved in cancer progression. For instance, it exhibits significant inhibitory effects on Src kinase, which is crucial for tumorigenicity and cell viability in cancer models .
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by downregulating critical survival pathways, thereby enhancing the sensitivity of these cells to chemotherapeutic agents .
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
Recent studies have explored the efficacy of this compound in various cancer models:
- Xenograft Mouse Models : In studies involving xenograft models of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC), treatment with this compound resulted in a significant decrease in tumor volume without notable hepatotoxicity .
- Cell Line Studies : In vitro studies demonstrated that the compound effectively reduced cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways .
Q & A
Q. What are the optimized synthetic routes for 4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine?
Answer: A rational two-step synthesis starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate has been reported for structurally similar pyrazolo[3,4-d]pyrimidines. The first step involves cyclization to form the pyrimidinone intermediate, followed by chlorination using POCl₃ or PCl₵₃ to introduce the chloro substituent. Key intermediates like 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one are critical for functionalization . For trifluoromethyl group incorporation, direct substitution or halogen-exchange reactions under catalytic conditions (e.g., CuI/KF) are recommended .
Q. How can researchers validate the structural identity of synthesized derivatives?
Answer: Multi-technique characterization is essential:
- 1H/13C NMR : Distinct signals for the pyrazolo[3,4-d]pyrimidine core (e.g., δ 8.0–9.0 ppm for aromatic protons) and substituents (e.g., trifluoromethyl at δ ~120 ppm in 13C NMR) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ with <5 ppm error) .
- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~700 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable): Resolve ambiguity in regiochemistry using SHELX programs for refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
Answer: Discrepancies often arise from subtle structural variations (e.g., substituent position or electronic effects). For example:
- Substituent Effects : A bromophenyl group at position 1 (as in 9b) may enhance kinase inhibition compared to chlorophenyl analogs due to increased lipophilicity and π-stacking interactions .
- Methodology : Standardize assays (e.g., EGFR-TK inhibition IC₅₀ protocols) and control for purity (>95% by HPLC). Cross-validate results using orthogonal assays (e.g., cellular proliferation vs. enzymatic activity) .
Q. What strategies are recommended for functionalizing the 4-chloro position to improve pharmacological properties?
Answer: The 4-chloro group is highly reactive toward nucleophilic substitution. Key approaches include:
- Amine Substitution : React with primary/secondary amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) at 50–80°C to yield 4-amine derivatives with retained trifluoromethyl group .
- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups, enhancing target affinity .
- Selectivity : Ensure reaction conditions (e.g., temperature, catalyst) favor substitution at position 4 over competing sites (e.g., 6-trifluoromethyl) .
Q. How can crystallographic data enhance the design of pyrazolo[3,4-d]pyrimidine-based inhibitors?
Answer: X-ray structures of ligand-protein complexes reveal critical interactions:
- Hydrogen Bonding : The pyrazolo[3,4-d]pyrimidine core often forms H-bonds with kinase hinge regions (e.g., EGFR-TK Met793) .
- Hydrophobic Pockets : Substituents like trifluoromethyl fill hydrophobic cavities (e.g., EGFR-TK Leu718/Val726), improving binding affinity .
- Software Tools : Use SHELXL for refining crystallographic data and molecular docking (e.g., AutoDock Vina) to predict binding modes before synthesis .
Q. What are the methodological considerations for assessing metabolic stability of this compound?
Answer:
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Monitor for demethylation (position 1) or trifluoromethyl hydrolysis .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .
- Structural Mitigation : Introduce electron-withdrawing groups (e.g., fluorine) or steric hindrance to reduce CYP-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
